2-((tert-Butoxycarbonyl)amino)-6-methylthieno[2,3-b]pyridine-3-carboxylic acid
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Overview
Description
2-((tert-Butoxycarbonyl)amino)-6-methylthieno[2,3-b]pyridine-3-carboxylic acid is a complex organic compound that features a thieno[2,3-b]pyridine core structure. This compound is notable for its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-6-methylthieno[2,3-b]pyridine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials
Formation of Thieno[2,3-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Boc-Protected Amine: The tert-butoxycarbonyl group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Carboxylation: The carboxylic acid group can be introduced through various carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-6-methylthieno[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group or the thieno[2,3-b]pyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-6-methylthieno[2,3-b]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-6-methylthieno[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be selectively deprotected under acidic conditions, revealing the free amine which can then participate in further chemical reactions. The thieno[2,3-b]pyridine core may interact with various enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-((tert-Butoxycarbonyl)amino)-6-methylthieno[2,3-b]pyridine-3-carboxylic acid
- 2-((tert-Butoxycarbonyl)amino)-6-methylthieno[2,3-b]pyridine-3-carboxamide
- 2-((tert-Butoxycarbonyl)amino)-6-methylthieno[2,3-b]pyridine-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows for versatile chemical transformations and potential biological activity. The presence of the Boc-protected amine group provides a convenient handle for further functionalization, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C14H16N2O4S |
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Molecular Weight |
308.35 g/mol |
IUPAC Name |
6-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]thieno[2,3-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H16N2O4S/c1-7-5-6-8-9(12(17)18)11(21-10(8)15-7)16-13(19)20-14(2,3)4/h5-6H,1-4H3,(H,16,19)(H,17,18) |
InChI Key |
LOKYCAQHYRKMBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(S2)NC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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